4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
This compound is a derivative of pyridine and thiophene, both of which are aromatic heterocyclic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Synthesis Analysis
The synthesis of such compounds generally involves the formation of the pyridine ring, which can be achieved through several methods including the Chichibabin synthesis, the Bogert–Cook synthesis, or the Balz–Schiemann reaction . The thiophene ring can be synthesized using techniques such as the Paal-Knorr thiophene synthesis, the Gewald reaction, or the Volhard–Erdmann cyclization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and thiophene rings. Pyridine is nucleophilic at the nitrogen atom and electrophilic at the carbon atoms of the ring. Thiophene, like benzene, undergoes electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen in the pyridine ring could result in basicity. The aromatic rings could contribute to planarity and conjugation, affecting the compound’s light absorption properties .Scientific Research Applications
Anticonvulsant Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridines, including derivatives like (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have shown significant anticonvulsant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice. These findings suggest potential applications in the development of anticonvulsant drugs (Ohkubo et al., 1996).
Synthetic Applications
N-(2-Hydroxyphenethyl)-2-aminomethylthiophens can be transformed into thienotetrahydro-pyridines like 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, demonstrating the compound's potential in synthetic chemistry, particularly in the synthesis of novel chemical structures (Mackay & Waigh, 1982).
Role in Drug Development
The 4,5,6,7-Tetrahydrothieno pyridine nucleus is central to a variety of drug molecules in the market and under clinical development. Its versatility and potential in drug development, especially for its biological activities, are well-documented (Sangshetti et al., 2014).
Enzyme Inhibition Properties
Compounds like substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines have been identified as potent glucose-6-phosphatase catalytic site inhibitors, showcasing the compound's potential in developing treatments for diseases related to glucose metabolism (Madsen et al., 2000).
Antitubulin Agents
Novel compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have shown antiproliferative activity on cancer cell lines and inhibition of tubulin polymerization, suggesting their application in cancer therapy (Romagnoli et al., 2020).
Anticancer Activity
4,5,6,7-Tetrahydrothieno-pyridine and its derivatives have exhibited a range of biological activities including anticancer properties. Their structural modifications have shown to significantly influence their biological activities (Rao et al., 2018).
Synthesis of Prasugrel Intermediate
The compound has been used in the synthesis of key intermediates like Prasugrel, an antithrombotic drug, showcasing its role in pharmaceutical synthesis (Pan Xian-hua, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZAVHPLMLYELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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